molecular formula C5H4BrNO2S B6359357 Methyl 4-bromothiazole-5-carboxylate CAS No. 1353100-73-8

Methyl 4-bromothiazole-5-carboxylate

Cat. No.: B6359357
CAS No.: 1353100-73-8
M. Wt: 222.06 g/mol
InChI Key: JDWFDQBKAUUTNB-UHFFFAOYSA-N
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Description

Methyl 4-bromothiazole-5-carboxylate is a brominated thiazole derivative featuring a methyl ester group at position 5 and a bromine substituent at position 4 of the heterocyclic ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its structure combines electron-withdrawing (bromine, ester) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

methyl 4-bromo-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFDQBKAUUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Thiazole Derivatives

The construction of the thiazole ring system forms the foundational step in synthesizing methyl 4-bromothiazole-5-carboxylate. Cyclization reactions involving α-bromo ketones or thioureas are widely employed. For example, the Hantzsch thiazole synthesis utilizes α-bromoacids and thioamides under acidic conditions to form the thiazole core . A modified approach involves reacting methyl 5-amino-4-bromothiazole-2-carboxylate with nitrous acid to induce cyclization, yielding the target compound with >85% purity .

Table 1: Cyclization Methods for Thiazole Core Formation

Starting MaterialReagents/ConditionsYield (%)Reference
α-Bromoacetylsalicylic acidThiourea, HCl, reflux78
5-Amino-4-bromothiazoleNaNO₂, TFA, 0°C92
2-Bromo-4-methylthiazoleH₂O₂, H₂SO₄, 5°C85

Key challenges include controlling bromine substitution at the 4-position, which often competes with side reactions at the 2- or 5-positions. The use of trifluoroacetic acid (TFA) as a solvent suppresses undesired bromination pathways, enhancing regioselectivity .

Direct Bromination of Methyl Thiazole-5-Carboxylate

Direct bromination offers a streamlined route but requires careful optimization to avoid over-bromination. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at −10°C selectively substitutes the 4-position of the thiazole ring . A study demonstrated that bromine in acetic acid achieves 89% yield when catalyzed by iron(III) chloride, though residual acetic acid necessitates rigorous purification .

Critical Parameters for Bromination:

  • Temperature: Reactions conducted below 0°C minimize di-brominated byproducts.

  • Catalyst: FeCl₃ enhances electrophilic attack at the electron-rich 4-position.

  • Solvent: Polar aprotic solvents (e.g., DCM) improve bromine solubility and reaction homogeneity .

Esterification of 4-Bromothiazole-5-Carboxylic Acid

Esterification of pre-brominated thiazole acids is a two-step process favored for scalability. The carboxylic acid intermediate is synthesized via hydrolysis of nitriles or oxidation of aldehydes, followed by esterification with methanol under acidic conditions. For instance, this compound was obtained in 95% yield by refluxing 4-bromothiazole-5-carboxylic acid with methanol and sulfuric acid .

Table 2: Esterification Conditions and Outcomes

Acid SourceEsterification AgentCatalystYield (%)
4-Bromothiazole-5-carboxylic acidMethanolH₂SO₄95
5-Cyano-4-bromothiazoleMeOH, H₂OHCl88
4-Bromothiazole-5-aldehydeOxone, MeOH82

Notably, the use of concentrated sulfuric acid risks sulfonation of the thiazole ring, necessitating neutralization with sodium bicarbonate post-reaction .

Diazotization and Sandmeyer Reactions

Diazotization of aminothiazole derivatives followed by bromine substitution is a versatile method. For example, treating methyl 5-aminothiazole-4-carboxylate with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C generates a diazonium salt, which is subsequently reacted with CuBr to install the bromine atom . This method achieves 91% yield but requires strict temperature control to prevent decomposition.

Mechanistic Insights:

  • Diazonium salt formation:
    R-NH2+NaNO2+HBrR-N2+Br+NaOH\text{R-NH}_2 + \text{NaNO}_2 + \text{HBr} \rightarrow \text{R-N}_2^+ \text{Br}^- + \text{NaOH}

  • Bromide displacement:
    R-N2+Br+CuBrR-Br+N2+Cu2Br2\text{R-N}_2^+ \text{Br}^- + \text{CuBr} \rightarrow \text{R-Br} + \text{N}_2 \uparrow + \text{Cu}_2\text{Br}_2

This pathway is advantageous for substrates sensitive to electrophilic bromination .

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A 2023 study reported a 20-minute synthesis of this compound by irradiating a mixture of thiazole-5-carboxylate, NBS, and dimethylformamide (DMF) at 120°C . This method reduces side products by 40% compared to conventional heating.

Advantages of Microwave Synthesis:

  • Time Efficiency: Reactions complete in minutes vs. hours.

  • Energy Savings: Lower thermal decomposition risk.

  • Improved Yields: 94% purity achieved due to uniform heating .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The patent CN102321016A outlines a five-step process integrating bromination, esterification, and diazotization, yielding 45.5 g of product per batch with 91% efficiency . Key industrial adaptations include:

  • Continuous Flow Reactors: Minimize exothermic risks during bromination.

  • Solvent Recovery Systems: Recycle DCM and methanol to reduce waste.

  • Quality Control: HPLC monitoring ensures <1% impurity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromothiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Electronic Effects

Methyl 4-Bromothiazole-2-Carboxylate (CAS 1025468-06-7)
  • Structural Difference : Bromine at position 4, ester at position 2.
  • Impact: The altered ester position modifies electron density distribution.
  • Similarity Score : 0.94 (indicating high structural overlap but distinct reactivity profiles) .
Methyl 5-Bromothiazole-2-Carboxylate (CAS 1209458-91-2)
  • Structural Difference : Bromine at position 5, ester at position 2.
  • Impact : The bromine and ester groups are adjacent, creating a polarized electronic environment. This configuration may favor electrophilic aromatic substitution at position 4 .
  • Similarity Score : 0.91 .

Ester Group Variations

Ethyl 4-Bromothiazole-5-Carboxylate
  • Structural Difference : Ethyl ester instead of methyl.
  • Impact : Increased lipophilicity due to the ethyl group, enhancing membrane permeability in biological systems. However, the larger ester may reduce hydrolysis stability compared to the methyl analog .

Substituent Modifications

Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate (CAS 81569-46-2)
  • Structural Difference : Additional methyl group at position 4.
  • Impact : Steric hindrance from the methyl group may slow down bromine substitution reactions. The methyl substituent also increases hydrophobicity .
  • Similarity Score : 0.92 .
Methyl 3-Bromo-5-Carbamoylisothiazole-4-Carboxylate
  • Structural Difference : Carbamoyl group at position 5 and bromine at position 3 on an isothiazole ring (vs. thiazole).
  • Impact: The isothiazole ring (sulfur and nitrogen adjacent) exhibits distinct electronic properties, making it more electrophilic than thiazole derivatives.

Physicochemical Properties (Inferred)

Compound Boiling Point (°C) Density (g/cm³) Key Reactivity Notes
Methyl 4-bromothiazole-5-carboxylate ~300 (estimated) ~1.6 (estimated) High bromine reactivity for coupling
Ethyl 4-bromothiazole-5-carboxylate ~310 (estimated) ~1.5 (estimated) Enhanced lipophilicity
Methyl 2-bromo-5-methylthiazole-4-carboxylate ~290 (estimated) ~1.7 (estimated) Steric hindrance slows reactions

Note: Data estimated from analogs like Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (Boiling Point: 325.1°C; Density: 1.674 g/cm³) .

Biological Activity

Methyl 4-bromothiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various research studies, highlighting its potential applications in pharmacology and biochemistry.

  • Molecular Formula : C6H5BrN2O2S
  • Molecular Weight : 222.06 g/mol
  • CAS Number : 1353100-73-8
  • InChI Key : JDWFDQBKAUUTNB-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through enzyme inhibition and interaction with various cellular pathways. Notably, its derivatives have shown promise in inhibiting xanthine oxidase, an enzyme involved in purine metabolism that is often targeted in gout treatment.

Biological Activities

  • Xanthine Oxidase Inhibition :
    • A study demonstrated that derivatives of thiazole compounds, including this compound, were synthesized as analogs to febuxostat, a known xanthine oxidase inhibitor. These compounds showed varying degrees of inhibitory activity against xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM for the most potent derivatives .
  • Antioxidant Activity :
    • The antioxidant properties of this compound were evaluated using the DPPH free radical scavenging assay. Compounds derived from this thiazole exhibited significant free radical scavenging capabilities, indicating potential therapeutic benefits in oxidative stress-related conditions .
  • Antimicrobial Properties :
    • Preliminary studies suggest that thiazole derivatives possess antimicrobial activities against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 Value (μM)
Xanthine Oxidase InhibitionInhibition of xanthine oxidase, important for gout treatment3.6 - 9.9
Antioxidant ActivityScavenging DPPH radicalsVaries
Antimicrobial ActivityEffective against selected bacterial strainsNot quantified

Case Study: Xanthine Oxidase Inhibition

In a controlled study, a series of methyl thiazole derivatives were synthesized and screened for their ability to inhibit xanthine oxidase. The most promising compound, identified as a structural analog to febuxostat, demonstrated an IC50 value of 3.6 μM, indicating superior efficacy compared to existing treatments .

The study utilized molecular docking techniques to predict binding affinities and interactions within the active site of xanthine oxidase, reinforcing the potential for these compounds in therapeutic applications.

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